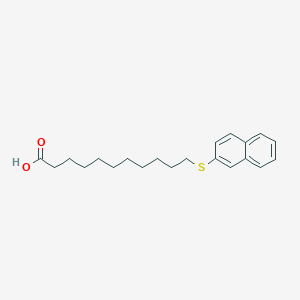
11-Naphthalen-2-ylsulfanylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Naphthalen-2-ylsulfanylundecanoic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an undecanoic acid chain via a sulfanyl group. This compound is part of the broader class of naphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Naphthalen-2-ylsulfanylundecanoic acid typically involves the reaction of 2-naphthalenethiol with 11-bromoundecanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-Naphthalen-2-ylsulfanylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-naphthalene, halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
11-Naphthalen-2-ylsulfanylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Mecanismo De Acción
The mechanism of action of 11-Naphthalen-2-ylsulfanylundecanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the naphthalene ring can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfanyl group.
11-(2-Naphthylsulfanyl)undecanoic acid: A closely related compound with similar structural features.
Uniqueness
11-Naphthalen-2-ylsulfanylundecanoic acid is unique due to the presence of both a naphthalene ring and an undecanoic acid chain connected via a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
5455-41-4 |
|---|---|
Fórmula molecular |
C21H28O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
11-naphthalen-2-ylsulfanylundecanoic acid |
InChI |
InChI=1S/C21H28O2S/c22-21(23)13-7-5-3-1-2-4-6-10-16-24-20-15-14-18-11-8-9-12-19(18)17-20/h8-9,11-12,14-15,17H,1-7,10,13,16H2,(H,22,23) |
Clave InChI |
JCJADVOZGRRLDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


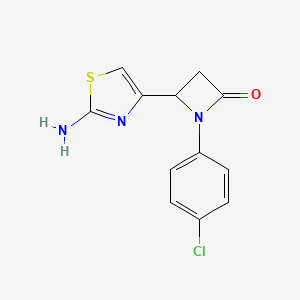
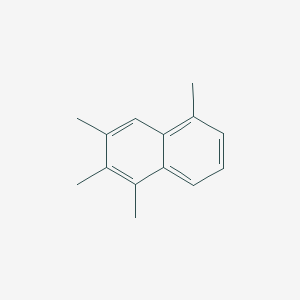
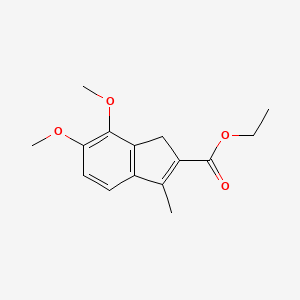
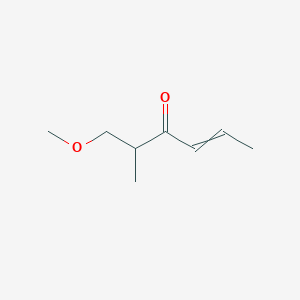
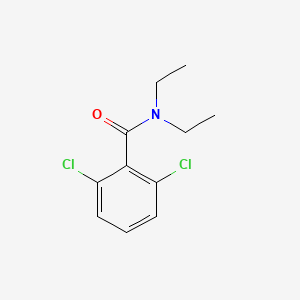





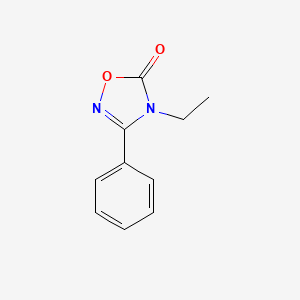
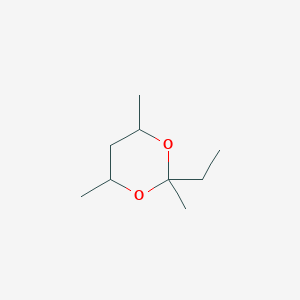
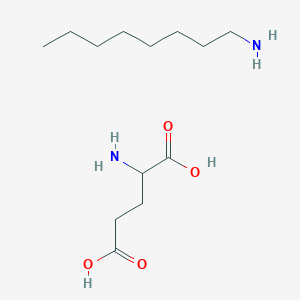
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
